Welcome to the BenchChem Online Store!
molecular formula C12H12N2O2 B1664586 3,3'-Dihydroxybenzidine CAS No. 2373-98-0

3,3'-Dihydroxybenzidine

Cat. No. B1664586
M. Wt: 216.24 g/mol
InChI Key: ZGDMDBHLKNQPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05278277

Procedure details

One proceeds in accordance with Example 1, where in place of 3,4-diaminobenzoic acid, 4,5-diaminophthalic acid is used, and in place of 3,3'-dihydroxy-4,4'-diaminobiphenyl, 4.4'- diaminobiphenyl is used. Via tetracarboxylic acid, or the corresponding acid chloride, as an intermediate stage, a copolymer with phenylquinoxaline units and o-carboxyamide groupings (-CO-NH-) is thereby obtained. When annealed to approximately 400° C., they cyclize into imide structures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])C(O)=O.NC1C=C(C(O)=O)C(=CC=1N)C(O)=O.O[C:27]1[CH:28]=[C:29]([C:34]2C=CC(N)=C(O)[CH:35]=2)[CH:30]=[CH:31][C:32]=1N.NC1C=CC(C2C=CC(N)=CC=2)=CC=1>>[C:29]1([C:34]2[CH:35]=[N:1][C:2]3[C:10](=[CH:9][CH:8]=[CH:4][CH:3]=3)[N:11]=2)[CH:30]=[CH:31][CH:32]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1N)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2N=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.